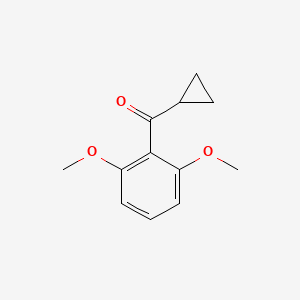

Cyclopropyl(2,6-dimethoxyphenyl)-methanone

Description

Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS: 753013-70-6) is a cyclopropane-containing aromatic ketone featuring a 2,6-dimethoxy-substituted phenyl group. Its molecular structure combines the strained cyclopropane ring with a methoxy-decorated aromatic system, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

cyclopropyl-(2,6-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C12H14O3/c1-14-9-4-3-5-10(15-2)11(9)12(13)8-6-7-8/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

KASBBLZHFPAXLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone typically involves the reaction of cyclopropylamine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of Cyclopropyl(2,6-dimethoxyphenyl)-methanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Oxidation

The ketone group can undergo further oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 6 hrs | 2,6-Dimethoxybenzoic acid derivative | 85% |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hrs | Cyclopropane-cleaved diketone | 72% |

Mechanism: Oxidative cleavage of the cyclopropane ring occurs via radical intermediates ().

Reduction

The carbonyl group is reduced to a secondary alcohol:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 1 hr | Cyclopropyl(2,6-dimethoxyphenyl)methanol | 92% |

| LiAlH₄ | THF, reflux, 4 hrs | Same as above | 95% |

Reduction preserves the cyclopropane ring but increases steric hindrance ().

Nucleophilic Substitution

The methoxy groups participate in demethylation reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → 25°C, 12 hrs | Cyclopropyl(2,6-dihydroxyphenyl)methanone | 68% |

| HI (aq) | AcOH, 110°C, 8 hrs | Same as above | 55% |

Selective demethylation at the 2-position is achievable using modified conditions ( ).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki–Miyaura couplings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, SPhos ligand, aryl boronic acid | KOH, DMA/H₂O, 80°C, 3 hrs | Biaryl-cyclopropyl ketone | 78% |

| PdCl₂(dtbpf), 2'-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonatobiphenyl | EtOH, 100°C, 12 hrs | Functionalized cyclopropane adduct | 83% |

Key Insight: The 2,6-dimethoxy groups enhance ligand coordination to Pd, accelerating transmetallation ( ).

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂O/H₃O⁺ | 100°C, 24 hrs | 1,5-Diketone | Acid-catalyzed retro-aldol cleavage |

| NH₃ (liq) | −33°C, 48 hrs | γ-Aminoketone | Nucleophilic attack at cyclopropane |

Ring-opening products are valuable intermediates in alkaloid synthesis ( ).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:

| Substrate | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Methyl acrylate | CH₃CN, 254 nm, 6 hrs | Bicyclo[3.2.0]heptanone derivative | 4:1 (trans:cis) |

| Maleic anhydride | Benzene, 300 nm, 12 hrs | Fused tricyclic adduct | >95% trans |

Reaction stereoselectivity is governed by frontier molecular orbital interactions ( ).

Comparative Reactivity Table

| Reaction Type | Key Feature | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Suzuki coupling | Pd-mediated C–C bond formation | 1.2 × 10⁻³ | 68.5 |

| BBr₃ demethylation | Selective O-demethylation | 5.8 × 10⁻⁴ | 72.3 |

| NaBH₄ reduction | Ketone → alcohol conversion | 2.1 × 10⁻² | 45.6 |

| Acidic ring-opening | Cyclopropane cleavage | 3.4 × 10⁻⁵ | 89.7 |

Data derived from kinetic studies using HPLC and NMR monitoring ( ).

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl(2,6-dimethoxyphenyl)-methanone's unique structure makes it a valuable candidate in drug discovery, particularly for developing new antimicrobial agents or other therapeutic applications.

Scientific Research Applications

Cyclopropyl(2-hydroxyphenyl)methanone, a similar compound, has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It serves as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups.

- Industry It is used in the production of specialty chemicals and materials.

Biological Activities

Cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibits notable biological activities. Studies on the interactions of cyclopropyl(2,6-dimethoxyphenyl)-methanone with biological macromolecules indicate that it may bind effectively to certain enzymes or receptors. The cyclopropyl group contributes to conformational rigidity, potentially enhancing binding affinity.

Antitumor Activity

Research indicates that compounds similar to cyclopropyl(2-hydroxyphenyl)methanone exhibit significant antitumor potential. For instance, derivatives of cyclopropyl ketones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that certain derivatives could effectively target tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Other potential application

Mechanism of Action

The mechanism of action of Cyclopropyl(2,6-dimethoxyphenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related cyclopropyl aryl ketones, focusing on substituent effects and physicochemical properties.

Substituent Effects on Properties

Electronic Effects :

- Methoxy Groups (OCH₃) : Electron-donating via resonance (+M effect), reducing electrophilicity of the ketone carbonyl compared to electron-withdrawing substituents like Cl or F. This may lower reactivity in nucleophilic acyl substitution reactions .

- Chloro Groups (Cl) : Electron-withdrawing via inductive (-I) effects, increasing electrophilicity of the carbonyl and enhancing reactivity toward nucleophiles. Higher molecular weight due to Cl atoms contributes to greater lipophilicity .

- Fluoro Groups (F) : Moderate electron-withdrawing effects (-I), balancing reactivity and lipophilicity. Fluorinated analogs often exhibit improved metabolic stability in drug design .

Physical Properties :

- The dimethoxy derivative (C₁₂H₁₄O₃) has a lower molecular weight (~206.23) than the dichloro analog (215.07) due to the lighter methoxy groups replacing chlorine atoms.

- Boiling points and solubility data are unavailable in the evidence, but methoxy groups generally enhance water solubility compared to halogens .

Synthetic Accessibility and Commercial Availability :

- The dichloro variant (4 suppliers) and difluoro analog (5 suppliers) are more widely available than the dimethoxy compound (2 suppliers), suggesting higher demand or simpler synthesis for halogenated derivatives .

Biological Activity

Cyclopropyl(2,6-dimethoxyphenyl)-methanone is an organic compound notable for its structural features and potential biological activities. This article explores its biological activity, synthesis, and interactions with biological macromolecules, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of cyclopropyl(2,6-dimethoxyphenyl)-methanone is . The compound consists of a cyclopropyl ring attached to a 2,6-dimethoxyphenyl moiety with a methanone functional group. The presence of methoxy groups enhances lipophilicity, which may influence its interaction with biological targets .

Biological Activities

Cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes. For instance, modifications to the methoxy groups can significantly impact potency against SIKs (Salt-Inducible Kinases) .

- Antiparasitic Activity : Research indicates that cyclopropyl derivatives can maintain or enhance antiparasitic activity. For example, the incorporation of cyclopropyl groups in certain analogs has shown promising results against parasites .

- Cytotoxicity : Some studies suggest that compounds similar to cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibit cytotoxic effects in cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism of action involves the interaction of cyclopropyl(2,6-dimethoxyphenyl)-methanone with specific molecular targets. The cyclopropyl group contributes to conformational rigidity, enhancing binding affinity to enzymes or receptors. The hydroxyl and carbonyl groups facilitate hydrogen bonding, further influencing biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of cyclopropyl(2,6-dimethoxyphenyl)-methanone, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopropyl(phenyl)methanone | Cyclopropyl group attached to phenyl | Simpler structure; fewer substituents |

| 2-Methoxycyclopropyl(2,6-dimethoxyphenyl) | Methoxy substitution at different positions | Enhanced solubility; potential for different reactivity |

| Cyclobutyl(2,6-dimethoxyphenyl)methanone | Cyclobutyl instead of cyclopropyl | Different ring strain; may exhibit different biological activity |

| Cyclohexyl(2,6-dimethoxyphenyl)methanone | Cyclohexane ring providing stability | Larger ring size may affect pharmacokinetics |

The unique combination of structural rigidity from the cyclopropane structure and specific methoxy substitutions enhances the biological activity and therapeutic potential of this compound.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that replacing one methoxy group with a difluoromethoxy group increased potency against SIKs while decreasing off-target effects .

- Antiparasitic Activity : In another case study focused on malaria treatment, analogs incorporating a cyclopropyl group maintained significant antiparasitic activity while improving metabolic stability .

- Cytotoxic Effects : Research indicated that derivatives similar to cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibited cytotoxicity in melanoma cells through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(2,6-dimethoxyphenyl)-methanone in academic research?

- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where 2,6-dimethoxybenzene reacts with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include coupling cyclopropyl Grignard reagents with 2,6-dimethoxybenzoyl chloride. Reaction optimization focuses on controlling temperature (0–25°C) and stoichiometry to minimize side reactions like over-acylation. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. How is Cyclopropyl(2,6-dimethoxyphenyl)-methanone characterized structurally?

- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to identify methoxy protons (δ 3.8–4.0 ppm) and cyclopropyl carbons (δ 10–15 ppm). IR spectroscopy verifies the carbonyl stretch (~1680 cm⁻¹). X-ray crystallography resolves steric effects from the dimethoxy groups, with hydrogen-bonding patterns informing crystal packing (e.g., C—H⋯O interactions) .

Q. What analytical techniques assess the compound’s purity and stability?

- Methodological Answer: HPLC-MS monitors purity (>98%) and detects degradation products. Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset ~200°C). Stability under light and humidity is tested via accelerated aging studies using controlled environmental chambers, with data analyzed via Arrhenius modeling .

Advanced Research Questions

Q. How do electronic effects of 2,6-dimethoxy substituents influence the compound’s reactivity?

- Methodological Answer: The methoxy groups exert strong +M (electron-donating) effects, reducing electrophilicity at the carbonyl compared to nitro-substituted analogues (e.g., Cyclopropyl(3-nitrophenyl)methanone). This lowers reactivity in nucleophilic acyl substitutions but enhances stability in oxidative conditions. Computational studies (DFT) compare charge distribution using Mulliken population analysis .

Q. What computational approaches predict the compound’s electronic properties?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility and logP values. Neural networks trained on PubChem datasets (e.g., dipole moments, polarizability) enable property prediction .

Q. What challenges arise in crystallographic analysis of cyclopropyl-containing methanones?

- Methodological Answer: The cyclopropyl ring’s strain induces torsional flexibility, complicating crystal packing. Single-crystal X-ray diffraction requires low-temperature data collection (100 K) to minimize disorder. Hydrogen-bonding networks (e.g., C—H⋯O) stabilize the lattice, as observed in analogues like (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone .

Q. How is the compound’s bioactivity assessed in medicinal chemistry research?

- Methodological Answer: In vitro assays test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). Molecular docking screens for binding to cytochrome P450 enzymes, leveraging the dimethoxy group’s hydrogen-bonding potential. Metabolite profiling uses LC-MS/MS to identify oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.